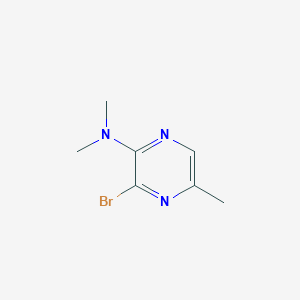

3-Bromo-N,N,5-trimethylpyrazin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10BrN3 |

|---|---|

Molecular Weight |

216.08 g/mol |

IUPAC Name |

3-bromo-N,N,5-trimethylpyrazin-2-amine |

InChI |

InChI=1S/C7H10BrN3/c1-5-4-9-7(11(2)3)6(8)10-5/h4H,1-3H3 |

InChI Key |

OIYWLWDKBRFVFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=N1)Br)N(C)C |

Origin of Product |

United States |

Derivatization of the N,n Dimethylamino Group:the N,n Dimethylamino Group at the 2 Position is a Key Determinant of the Compound S Basicity and Lipophilicity. Analogues Could Be Synthesized By:

Varying the alkyl substituents: Replacing the methyl groups with larger alkyl chains (e.g., ethyl, propyl) or cyclic structures (e.g., pyrrolidinyl, piperidinyl) would systematically alter steric bulk and lipophilicity.

Introducing functional groups: Incorporating polar functional groups (e.g., hydroxyl, ether) into the alkyl chains could enhance aqueous solubility and introduce new hydrogen bonding capabilities. For instance, analogues like 3-bromo-N-(2-methoxyethyl)-N-methylpyrazin-2-amine have been synthesized.

Modulating basicity: Conversion of the tertiary amine to a secondary amine (N-methyl) or a primary amine would significantly alter its pKa and hydrogen bonding potential.

Modification of the 5 Methyl Group:the Methyl Group at the 5 Position Influences the Compound S Lipophilicity and Can Be a Site of Metabolism. Replacing It with Other Alkyl Groups of Varying Sizes or with Electron Withdrawing/donating Groups Could Probe the Steric and Electronic Requirements at This Position. for Example, the Synthesis of 2 Amino 3 Bromo 5 Methylpyrazine Serves As a Precursor for Such Modifications.chemicalbook.com

A systematic approach to derivatization is often presented in a tabular format to correlate structural changes with observed effects. While specific data for 3-Bromo-N,N,5-trimethylpyrazin-2-amine is not available, a hypothetical table for SAR exploration could be structured as follows:

| Compound ID | R1 (at C3) | R2 (at N2) | R3 (at C5) | LogP (Predicted) | pKa (Predicted) |

| Parent | Br | N(CH₃)₂ | CH₃ | 2.5 | 4.2 |

| Analogue 1 | Cl | N(CH₃)₂ | CH₃ | 2.3 | 4.1 |

| Analogue 2 | Br | NHCH₃ | CH₃ | 2.1 | 4.8 |

| Analogue 3 | Br | N(CH₃)₂ | H | 2.1 | 4.0 |

| Analogue 4 | CN | N(CH₃)₂ | CH₃ | 1.8 | 3.5 |

This table is illustrative and based on general chemical principles, not on experimental data for the specific compound.

Influence of Steric and Electronic Effects on Reactivity and Molecular Interactions

The reactivity and molecular interactions of this compound and its analogues are governed by a delicate interplay of steric and electronic effects imparted by its substituents.

The interplay of these electronic effects can influence:

Nucleophilicity of the pyrazine (B50134) nitrogens: The electron-donating amino group increases the basicity of the ring nitrogens, making them more likely to participate in hydrogen bonding. rsc.org

Aromaticity and reactivity: Substituents that alter the electron distribution can affect the susceptibility of the pyrazine ring to nucleophilic or electrophilic attack.

Molecular interactions: The electrostatic potential surface of the molecule, which guides interactions with biological macromolecules, is shaped by these electronic effects. In related 3-aminopyrazine-2-carboxamides, an intramolecular hydrogen bond can form between the amino group and the carboxamide oxygen, influencing the conformation of the molecule. nih.gov

Steric hindrance: The N,N-dimethyl groups and the 5-methyl group can create steric bulk around the pyrazine core. This can influence the accessibility of the ring nitrogens for hydrogen bonding or other interactions. Increasing the size of the alkyl groups on the amino function would further enhance this steric hindrance.

Conformational restriction: The steric interactions between adjacent substituents can restrict the rotation of bonds and lock the molecule into a specific conformation. For example, bulky substituents at the 5-position could influence the orientation of the N,N-dimethylamino group.

Reactivity: Steric hindrance can affect the rate of chemical reactions. For instance, derivatization reactions at positions adjacent to bulky groups may be slower.

The following table summarizes the expected influence of hypothetical modifications on the steric and electronic properties of the parent compound:

| Modification | Position | Steric Effect | Electronic Effect | Potential Impact on Molecular Interactions |

| Replace Br with I | C3 | Increased bulk | Less electron-withdrawing | Altered halogen bonding and van der Waals interactions. |

| Replace N(CH₃)₂ with NH₂ | N2 | Decreased bulk | Less electron-donating | Increased hydrogen bond donor capacity. |

| Replace CH₃ with C(CH₃)₃ | C5 | Significantly increased bulk | More electron-donating | Potential for steric clashes in a binding pocket. |

This table is illustrative and based on established chemical principles.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms within a molecule. For 3-Bromo-N,N,5-trimethylpyrazin-2-amine, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic proton on the pyrazine (B50134) ring, the protons of the methyl group attached to the ring, and the protons of the two methyl groups of the N,N-dimethylamino substituent.

The single proton on the pyrazine ring is expected to appear as a singlet in the aromatic region of the spectrum. The chemical shift of this proton is influenced by the electronic effects of the surrounding substituents: the electron-donating amino group and methyl group, and the electron-withdrawing bromo group. The methyl group attached to the pyrazine ring will also produce a singlet, with its chemical shift influenced by the aromatic ring current. The six protons of the N,N-dimethylamino group are chemically equivalent and are expected to appear as a single, more intense singlet.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrazine-H | 7.5 - 8.0 | Singlet | 1H |

| 5-CH₃ | 2.4 - 2.6 | Singlet | 3H |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The spectrum for this compound is anticipated to show distinct signals for each unique carbon atom. The chemical shifts of the pyrazine ring carbons are particularly informative, being sensitive to the nature and position of the substituents. The carbon atom bonded to the bromine (C-3) is expected to be significantly deshielded.

Two-dimensional correlation spectroscopy techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be employed to definitively assign the proton and carbon signals. HSQC would correlate the signals of directly bonded carbon and hydrogen atoms, while HMBC would reveal longer-range couplings (2-3 bonds), helping to establish the connectivity between the methyl groups and the pyrazine ring, and confirming the substitution pattern.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 150 - 155 |

| C-3 | 120 - 125 |

| C-5 | 145 - 150 |

| C-6 | 135 - 140 |

| 5-CH₃ | 20 - 25 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Tandem Mass Spectrometry (MS/MS) involves the selection and subsequent fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable information for structural confirmation. For this compound, key fragmentation pathways are expected to include:

Loss of a methyl radical (•CH₃) from the N,N-dimethylamino group, a common fragmentation for N,N-dialkylated amines.

Loss of the entire N,N-dimethylamino group.

Cleavage of the bromine atom.

Ring fragmentation of the pyrazine core.

Analysis of these fragment ions allows for the confirmation of the presence and connectivity of the various substituents.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

|---|---|

| [M]+ & [M+2]+ | Molecular ion |

| [M-15]+ & [M-15+2]+ | Loss of •CH₃ |

| [M-44]+ & [M-44+2]+ | Loss of •N(CH₃)₂ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Key expected absorptions include:

C-H stretching vibrations for the aromatic proton and the methyl groups. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=N and C=C stretching vibrations within the pyrazine ring, which are expected in the 1600-1400 cm⁻¹ region.

C-N stretching vibrations for the amino group, typically observed in the 1350-1000 cm⁻¹ range.

C-Br stretching vibration , which would appear in the fingerprint region at lower wavenumbers.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050 - 3150 | C-H Stretch | Aromatic (Pyrazine ring) |

| 2850 - 3000 | C-H Stretch | Aliphatic (CH₃ groups) |

| 1550 - 1600 | C=N Stretch | Pyrazine ring |

| 1400 - 1500 | C=C Stretch | Pyrazine ring |

| 1250 - 1350 | C-N Stretch | Aryl-N |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's constitution and conformation in the solid state. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to construct an electron density map and subsequently a detailed molecular model.

While the specific crystal structure of this compound is not detailed in the available literature, analysis of closely related structures, such as other substituted pyrazines and pyrimidines, provides a robust framework for understanding its likely solid-state characteristics. nih.govnih.gov For instance, in related brominated N-heterocycles, the pyrazine or pyrimidine (B1678525) ring is typically found to be essentially planar. nih.gov The substituents, including the bromine atom and the dimethylamino group, are generally coplanar with the ring, though slight deviations can occur. nih.gov

The data obtained from X-ray crystallography allows for a detailed analysis of key geometric parameters that define the molecular structure. These parameters include bond lengths, bond angles, and torsion (dihedral) angles.

Bond Lengths: These values provide insight into the nature of the chemical bonds (e.g., single, double, partial double bond character). For substituted pyrazines, the C-N and C-C bond lengths within the aromatic ring are intermediate between typical single and double bonds, confirming the delocalized π-electron system. researchgate.net The C-Br bond length and the C-N and N-C bonds of the dimethylamino group would be expected to fall within established ranges for such functionalities on an aromatic ring.

| Parameter | Typical Value (Å or °) | Significance |

|---|---|---|

| Pyrazine Ring C-C Bond Length | ~1.38 Å | Indicates aromatic character |

| Pyrazine Ring C-N Bond Length | ~1.33 Å | Indicates aromatic character |

| C-Br Bond Length | ~1.90 Å | Standard for C(sp²)-Br bond |

| C-N (amine) Bond Length | ~1.38 Å | Partial double bond character due to resonance with the ring |

| Ring Planarity (RMS deviation) | < 0.01 Å | Confirms the flatness of the heterocyclic core |

| Ring-Substituent Torsion Angle | Variable | Defines the 3D orientation of functional groups |

Polymorphism is the phenomenon where a single compound crystallizes into two or more different crystal structures, known as polymorphs. These different forms can exhibit distinct physical properties, including solubility, melting point, and stability. Powder X-ray Diffraction (PXRD) is a primary technique used to identify and distinguish between different polymorphic forms.

In a PXRD experiment, a powdered sample containing numerous microcrystals is irradiated with X-rays, and the diffraction pattern is recorded. Each polymorph produces a unique, characteristic diffraction pattern, which serves as a "fingerprint" for that specific crystalline form. Studies on other substituted pyrazines have demonstrated the existence of polymorphs, where different crystallization conditions lead to molecules adopting different conformations and packing arrangements in the solid state. iucr.org By comparing the PXRD pattern of a newly synthesized batch against known patterns, one can confirm its polymorphic identity or detect the presence of a new, previously uncharacterized form.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Transitions and Stability

Thermal analysis techniques are essential for characterizing the physical and chemical properties of a material as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. This technique is used to detect thermal events such as melting, crystallization, and glass transitions. A DSC thermogram of this compound would be expected to show a sharp endothermic peak corresponding to its melting point. Some complex organic molecules may also exhibit multiple phase transitions before melting. mdpi.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. libretexts.org It is used to determine the thermal stability of a compound and to study its decomposition profile. The TGA curve for a pyrazine derivative would show the temperature at which decomposition begins (onset temperature) and the subsequent steps of mass loss as the molecule breaks down. chempap.orgresearchgate.net The final residual mass at the end of the experiment can indicate the formation of a stable residue, such as carbon. chempap.org For many organic compounds, decomposition occurs in multiple distinct steps. researchgate.netmdpi.com

| Technique | Information Obtained | Typical Event for an Organic Solid |

|---|---|---|

| DSC | Melting Point, Phase Transitions | Sharp endothermic peak (melting) |

| TGA | Thermal Stability, Decomposition Profile | Mass loss starting at an onset temperature |

Chromatographic Techniques for Purity Assessment and By-product Detection (e.g., HPLC-MS, Thin-Layer Chromatography)

Chromatographic methods are indispensable for separating and quantifying the components of a mixture, making them critical for assessing the purity of synthesized compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture. For a compound like this compound, a reversed-phase HPLC method would typically be developed. nih.gov This involves using a nonpolar stationary phase (like C18) and a polar mobile phase. The retention time, the time it takes for the compound to pass through the column, is a characteristic identifier. By comparing the area of the main peak to the areas of any other peaks, the purity of the sample can be accurately determined. When coupled with a Mass Spectrometer (HPLC-MS), this method not only quantifies purity but also provides the molecular weights of any impurities, aiding in their identification. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a simpler, faster, and less expensive chromatographic technique used for qualitative analysis. It is often employed to monitor the progress of a chemical reaction or for rapid purity checks. nih.gov A small spot of the sample is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (mobile phase) is allowed to move up the plate. Different components travel at different rates, resulting in their separation. The retention factor (Rf) for the main spot can be calculated, and the presence of additional spots indicates impurities.

Photophysical Characterization (Fluorescence, UV-Vis Spectroscopy)

Photophysical characterization involves studying the interaction of a substance with light, specifically its absorption and emission properties. These properties are directly related to the electronic structure of the molecule.

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Pyrazine and its derivatives typically exhibit characteristic absorption bands corresponding to π-π* and n-π* electronic transitions. researchgate.net The absorption spectrum of pyrazine itself shows bands around 260 nm and a weaker, more structured band around 320 nm. researchgate.netnist.gov The positions and intensities of these bands are highly sensitive to the nature and position of substituents on the pyrazine ring. Electron-donating groups, such as the amino group in this compound, are expected to cause a bathochromic (red) shift in the absorption maxima.

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. Many pyrazine derivatives are known to be fluorescent. researchgate.netnih.gov The emission spectrum is typically a mirror image of the absorption spectrum and is shifted to a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence properties, including the emission wavelength and quantum yield, are strongly influenced by the molecular structure and the solvent environment. researchgate.netaip.org For some pyrazine derivatives designed as "push-pull" chromophores, a strong positive emission solvatochromism is observed, where the emission wavelength shifts to longer wavelengths in more polar solvents, indicating a highly polar excited state. researchgate.net

| Property | Typical Range for Pyrazine Derivatives | Influencing Factors |

|---|---|---|

| UV-Vis Absorption (λmax) | 250 - 400 nm | Substituents, Solvent Polarity |

| Fluorescence Emission (λem) | 350 - 650 nm | Molecular Structure, Solvent, Temperature |

| Electronic Transitions | π-π* and n-π* | Aromatic core and heteroatoms |

Quantum Yield Determination

The fluorescence quantum yield (Φf) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. The determination of this value is essential for characterizing the emissive properties of a compound and assessing its potential for applications in areas such as fluorescent probes, optoelectronic devices, and bio-imaging. To date, specific experimental data on the quantum yield of this compound has not been reported in the reviewed scientific literature. Therefore, this section will outline the general methodologies for quantum yield determination and discuss the anticipated influence of the chemical structure of this compound on its fluorescence quantum yield based on established principles of physical organic chemistry and findings for structurally related compounds.

The relative method is the most common approach for determining the fluorescence quantum yield of a compound in solution. This method involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. The selection of an appropriate standard is crucial; the standard should absorb and emit in a similar spectral range as the sample and be soluble in the same solvent to minimize experimental errors.

The quantum yield of the sample (Φf(sam)) is calculated using the following equation:

Φf(sam) = Φf(std) * (I(sam) / I(std)) * (A(std) / A(sam)) * (n(sam)² / n(std)²)

Where:

Φf(std) is the fluorescence quantum yield of the standard.

I(sam) and I(std) are the integrated fluorescence intensities of the sample and the standard, respectively.

A(sam) and A(std) are the absorbances of the sample and the standard at the excitation wavelength.

n(sam) and n(std) are the refractive indices of the sample and standard solutions, respectively.

To ensure accuracy, a series of dilute solutions of both the sample and the standard are prepared, and their absorbances are kept below 0.1 at the excitation wavelength to avoid inner filter effects. The integrated fluorescence intensities are then plotted against the corresponding absorbances, and the slopes of the resulting linear fits are used in the calculation.

While direct experimental data for this compound is unavailable, the influence of its substituents on the quantum yield of the pyrazine core can be inferred from the photophysical properties of analogous compounds. The fluorescence of aminopyrazines is generally influenced by the nature and position of substituents, which can affect the rates of both radiative (fluorescence) and non-radiative decay pathways.

The N,N-dimethylamino group is a strong electron-donating group. In many aromatic systems, such groups can enhance fluorescence by increasing the electron density of the π-system, which often leads to a higher rate of radiative decay. However, the presence of bulky alkyl groups on the amino nitrogen can also lead to steric hindrance, potentially causing a twist in the molecule's geometry. This twisting can sometimes lead to non-radiative decay through pathways like twisted intramolecular charge transfer (TICT), which would decrease the quantum yield.

The bromine atom, being a halogen, is known to exert a "heavy-atom effect." This effect can increase the rate of intersystem crossing (ISC) from the excited singlet state to the triplet state. Since fluorescence occurs from the singlet state, an enhanced ISC rate provides a significant non-radiative decay pathway, which typically leads to a lower fluorescence quantum yield. The position of the bromine atom relative to the amino and methyl groups will also play a role in its electronic influence.

The methyl groups on the pyrazine ring are electron-donating through hyperconjugation and inductive effects. Generally, such groups can increase the rigidity of the molecule and may lead to a higher quantum yield by reducing non-radiative decay from vibrational relaxation.

Table 1: Illustrative Data for Relative Quantum Yield Calculation

| Solution | Absorbance at Excitation Wavelength | Integrated Fluorescence Intensity (Arbitrary Units) |

| Standard 1 | 0.02 | 150,000 |

| Standard 2 | 0.04 | 300,000 |

| Standard 3 | 0.06 | 450,000 |

| Standard 4 | 0.08 | 600,000 |

| Sample 1 | 0.025 | 90,000 |

| Sample 2 | 0.05 | 180,000 |

| Sample 3 | 0.075 | 270,000 |

| Sample 4 | 0.10 | 360,000 |

Derivatization and Analogue Synthesis for Structure Activity Relationship Sar Studies

Synthesis of Pyrazine (B50134) Analogues with Modified Substituentsresearchgate.netimist.ma

The synthesis of analogues focuses on modifying the three main substituent groups of the parent compound: the N,N-dimethylamino group, the methyl groups, and the bromo substituent. These modifications are achieved through various synthetic organic chemistry reactions, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. acs.orgrsc.org

The N,N-dimethylamino group at the 2-position of the pyrazine ring is a key site for modification. Altering the size, polarity, and hydrogen-bonding capacity of this group can significantly impact the molecule's interaction with biological targets. Synthetic strategies often involve the initial presence of a more reactive leaving group, such as chlorine, at the 2-position, which can be readily displaced by a variety of primary and secondary amines.

Palladium-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, are also employed for this purpose, especially for less reactive chloropyrazines or for introducing more complex amine fragments. rsc.org This allows for the synthesis of a diverse library of analogues with variations in the amino substituent, ranging from small alkylamines to larger, more complex cyclic amines.

Table 1: Examples of N,N-dimethylamino Group Modifications on a Pyrazine Core This table is illustrative and based on general synthetic strategies for pyrazine derivatives.

| R1 | R2 | Synthetic Method |

| Methyl | Methyl | Nucleophilic Aromatic Substitution |

| Ethyl | Ethyl | Nucleophilic Aromatic Substitution |

| H | Phenyl | Buchwald-Hartwig Amination |

| \multicolumn{2}{ | c | }{Piperidinyl} |

| \multicolumn{2}{ | c | }{Morpholinyl} |

Systematic Alterations at Methyl Positions

The methyl group at the 5-position of the pyrazine ring influences the molecule's steric profile and lipophilicity. Systematic alterations can range from replacing it with other alkyl groups of varying sizes (e.g., ethyl, propyl) to introducing functional groups that can participate in specific interactions like hydrogen bonding (e.g., hydroxymethyl).

One approach to modifying the methyl group involves radical bromination using reagents like N-bromosuccinimide (NBS) under Wohl-Ziegler conditions, which can introduce a bromine atom onto the methyl group. rsc.org This brominated intermediate can then be converted to other functional groups through nucleophilic substitution. Furthermore, the introduction of an additional methyl group at other positions on the pyrazine ring has been shown to induce favorable interactions in binding pockets, thereby increasing the stabilizing effect of the scaffold. nih.gov

The bromine atom at the 3-position is a crucial feature, not only for its electronic properties but also as a synthetic handle for further functionalization via cross-coupling reactions. rsc.org Replacing bromine with other halogens (fluorine, chlorine, or iodine) allows for a systematic investigation of the "halogen effect" on biological activity. The size, electronegativity, and ability to form halogen bonds are all properties that vary down the halogen group and can significantly influence binding affinity and selectivity. rsc.orgresearchgate.netnih.gov

The ease of polymorph occurrence in halogenated pyrazine derivatives appears to depend on a balance between the crystal energy of close-packed structures and the electrostatic interactions involving the halogens. researchgate.net In some systems, nucleophilic aromatic substitution reactions can lead to unexpected tele-substitution, where the nucleophile adds to a position distant from the leaving halogen, a phenomenon observed with 5-halogenated triazolopyrazines. acs.org

Table 2: Impact of Halogen Variation on Pyrazine Derivative Properties This table summarizes general findings on the effect of halogen substituents.

| Halogen (X) | Relative Size | Electronegativity | Key Interaction Type |

| F | Smallest | Highest | Weak Halogen Bonds, Strong H-Bonds |

| Cl | Small | High | Halogen Bonds, Dipole Interactions |

| Br | Medium | Medium | Stronger Halogen Bonds |

| I | Largest | Lowest | Strongest Halogen Bonds (σ-hole) |

Conjugation of 3-Bromo-N,N,5-trimethylpyrazin-2-amine to Other Molecular Scaffoldsresearchgate.netmdpi.com

Connecting the pyrazine core to other molecules, such as peptides, natural products, or fluorescent tags, can enhance its properties, for example, by improving targeting to specific cells or tissues. mdpi.comnih.gov This process, known as bioconjugation, relies on the use of chemical linkers to covalently attach the pyrazine scaffold to the other molecular entity. google.com

Common bioconjugation strategies that can be applied to pyrazine cores include:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition is a highly efficient and specific reaction. A pyrazine derivative can be functionalized with either an alkyne or an azide, allowing it to be "clicked" onto a molecule bearing the complementary group. nih.govnih.gov

Amide Bond Formation: If the pyrazine or the target molecule has a carboxylic acid and the other has an amine, a stable amide bond can be formed using standard peptide coupling reagents. mdpi.com

Cysteine-Maleimide Conjugation: This strategy is often used for conjugating molecules to proteins. A maleimide (B117702) group can be introduced onto the pyrazine scaffold, which then reacts specifically with the thiol group of a cysteine residue in a peptide or protein. nih.gov

PEG Linkers: Polyethylene glycol (PEG) linkers are often incorporated to improve the solubility and pharmacokinetic properties of the resulting bioconjugate. nih.gov These linkers can be attached to the pyrazine core before conjugation to the final scaffold.

For instance, researchers have synthesized peptide-imidazo[1,2-a]pyrazine bioconjugates to create potential bivalent inhibitors. nih.gov In other work, pyrazine-triazole conjugates have been synthesized from pyrazine-based alkynes and substituted aromatic azides using copper-mediated click chemistry. nih.gov

Structure-Activity Relationship (SAR) Investigations on Pyrazine Derivativesresearchgate.netimist.manih.govamericanpharmaceuticalreview.comnih.gov

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. By synthesizing and testing the various analogues described above, researchers can build a comprehensive picture of which molecular features are required for potency and selectivity. nih.govresearchgate.net

For pyrazine derivatives, SAR studies have revealed several key trends:

The Amino Group: Modifications to the amino group at the 2-position can drastically alter activity. For example, in a series of imidazo[1,2-a]pyrazine (B1224502) inhibitors, the nature of the substituent at the 8-position (analogous to the 2- or 3-position in a simple pyrazine) was critical for potency, with the complete removal of an arylsulfonamide group leading to a total loss of activity. nih.gov

Substituents on the Pyrazine Ring: The presence and position of substituents like methyl groups can fine-tune activity. In one study, introducing a methyl group at the 6-position of a pyrazine ring led to increased thermal stabilization when bound to its target protein, suggesting favorable interactions within the binding pocket. nih.gov

The Halogen Atom: The nature of the halogen substituent can modulate activity through effects on both electronics and binding interactions. For example, in a series of oxazolo[3,4-a]pyrazine derivatives, subtle chemical modifications led to significant changes in biological activity, highlighting the sensitivity of the target's binding pocket to the ligand's structure. nih.gov

Table 3: Illustrative SAR Data for Pyrazine Derivatives This table presents hypothetical data based on trends observed in SAR studies of pyrazine-based compounds to illustrate the concept.

| Position 3 Substituent | Position 5 Substituent | N,N-dimethylamino Analogue | IC₅₀ (nM) |

| Br | CH₃ | N(CH₃)₂ | 50 |

| Cl | CH₃ | N(CH₃)₂ | 75 |

| I | CH₃ | N(CH₃)₂ | 40 |

| Br | H | N(CH₃)₂ | 150 |

| Br | CH₂OH | N(CH₃)₂ | 90 |

| Br | CH₃ | NHCH₃ | 120 |

| Br | CH₃ | Piperidinyl | 65 |

These investigations provide a rational basis for the design of next-generation compounds with improved efficacy and optimized pharmacological profiles. nih.gov

Design Principles for Modulating Chemical Properties

The design of analogues for this compound would be guided by established principles aimed at systematically modulating its chemical properties. These modifications can be categorized based on the targeted region of the molecule: the pyrazine core, the bromo substituent, the N,N-dimethylamino group, and the 5-methyl group.

Synthetic Utility and Potential Applications in Advanced Organic Synthesis

Role as a Key Building Block in the Synthesis of Complex Molecules

The presence of a bromine atom on the pyrazine (B50134) ring makes 3-Bromo-N,N,5-trimethylpyrazin-2-amine an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

By analogy with other brominated pyrazines, this compound can serve as a key precursor in the synthesis of complex natural products and designed molecules. For instance, 2,5-dibromopyrazine (B1339098) has been utilized in double Suzuki-Miyaura coupling reactions to construct the core of pyrazine bisindole alkaloids. mdpi.com Similarly, this compound can be coupled with various boronic acids or other organometallic reagents to introduce aryl, heteroaryl, or alkyl substituents at the 3-position. This capability allows for the systematic construction of elaborate molecular frameworks from a simple, functionalized starting material.

The synthetic utility is further demonstrated by the use of similar building blocks in multi-step syntheses. For example, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide has been used as a platform to generate a series of arylated derivatives via Suzuki coupling, highlighting the robustness of this approach for creating molecular diversity. mdpi.com

Below is a table illustrating examples of complex molecules synthesized using brominated pyrazine precursors, a strategy directly applicable to this compound.

| Precursor Example | Coupling Reaction | Product Class |

| 2,5-Dibromopyrazine | Double Suzuki-Miyaura Coupling | Pyrazine Bisindole Alkaloids |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Suzuki Coupling | Arylated Pyrazine Carboxamides |

| 2-Chloropyrazine | Kumada-Corriu Cross-Coupling | Trisubstituted Pyrazines |

This table is generated based on synthetic strategies for analogous compounds. mdpi.commdpi.com

Application in Heterocycle Functionalization

The bromine atom in this compound acts as a versatile "handle" for the functionalization of the pyrazine heterocycle. Its position adjacent to two nitrogen atoms and an amine-donating group influences its reactivity in cross-coupling reactions, making it a pivotal site for molecular elaboration.

Palladium-catalyzed reactions are particularly effective for this purpose. The Suzuki cross-coupling, for example, allows for the introduction of a wide range of aryl and vinyl groups by reacting the bromopyrazine with corresponding boronic acids. mdpi.com This method is known for its mild reaction conditions and tolerance of various functional groups, making it ideal for late-stage functionalization in the synthesis of complex molecules.

Beyond the Suzuki reaction, other cross-coupling methods can be employed to further diversify the pyrazine core. The Buchwald-Hartwig amination, for instance, could be used to replace the bromine atom with primary or secondary amines, generating more complex amino-substituted pyrazines. researchgate.net These C-N bond-forming reactions are crucial in medicinal chemistry for synthesizing scaffolds found in many active pharmacophores. researchgate.net The ability to selectively introduce diverse substituents onto the pyrazine ring underscores the compound's value in creating libraries of compounds for screening and drug discovery.

Intermediacy in the Synthesis of Pharmacologically Relevant Scaffolds

The pyrazine nucleus is considered a "privileged structure" in medicinal chemistry, as it is a common feature in numerous compounds exhibiting a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govimist.ma this compound serves as an ideal intermediate for accessing novel, pharmacologically relevant scaffolds built around this core.

Its synthetic versatility allows chemists to systematically modify the pyrazine structure to optimize biological activity. For example, related heterocyclic systems such as thieno[3,2-d]pyrimidines, which share structural similarities, have been identified as potent inhibitors of protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. researchgate.net The title compound provides a direct route to pyrazine-based analogues that could target similar biological pathways. By using the bromine atom as a point of diversification, researchers can synthesize libraries of compounds to probe structure-activity relationships and identify new therapeutic leads.

The true synthetic power of this compound lies in its potential to act as a precursor to a vast range of pyrazine derivatives with specific, engineered functionalities. The existing functional groups—the bromine atom, the N,N-dimethylamino group, and the methyl group—can all direct or be modified in subsequent chemical transformations.

The bromine atom is the primary site for introducing diversity. As discussed, it can be substituted with a multitude of groups via cross-coupling chemistry. mdpi.com This allows for the precise installation of pharmacophores or moieties that can modulate the solubility, metabolic stability, and target-binding affinity of the final compound. For example, coupling with heterocyclic boronic acids can generate derivatives that incorporate other biologically active ring systems.

Exploration of New Chemical Transformations Utilizing the Bromine and Amine Functionalities

The dual functionalities of this compound—the reactive bromine atom and the tertiary amine—offer a platform for exploring novel chemical transformations.

The bromine atom is an excellent leaving group in metal-catalyzed reactions. Its reactivity can be fine-tuned by the choice of catalyst, ligands, and reaction conditions. This allows for selective transformations even in the presence of other sensitive functional groups.

The tertiary amine group is generally not reactive towards common acylating or alkylating agents under standard conditions. libretexts.orglibretexts.org However, its powerful electron-donating character significantly influences the electronic properties of the pyrazine ring, activating it towards certain reactions and influencing the regioselectivity of others. One potential transformation is the formation of a pyrazine N-oxide by treating the molecule with an oxidizing agent. N-oxide formation is a known strategy to alter the reactivity of nitrogen heterocycles, often facilitating subsequent functionalization at different positions on the ring. mdpi.com

The following table summarizes the key functionalities and their potential chemical transformations.

| Functional Group | Reaction Type | Potential Outcome |

| Bromine Atom | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Formation of C-C, C-N, or other C-heteroatom bonds; introduction of aryl, alkyl, or amino substituents. |

| Bromine Atom | Nucleophilic Aromatic Substitution | Replacement of bromine with strong nucleophiles (under harsh conditions or with activation). |

| Tertiary Amine | Oxidation | Formation of a pyrazine N-oxide, which can be used to further functionalize the ring. |

| Pyrazine Ring | Electrophilic Aromatic Substitution | Substitution on the ring, regioselectivity influenced by existing substituents (generally difficult on pyrazine). |

This table outlines potential transformations based on the known reactivity of the compound's functional groups. mdpi.commdpi.comresearchgate.net

Future Research Directions in 3 Bromo N,n,5 Trimethylpyrazin 2 Amine Chemistry

Development of Novel and Environmentally Sustainable Synthetic Routes

The current synthesis of brominated aminopyrazines often relies on traditional brominating agents and multi-step procedures. Future research should prioritize the development of more efficient and environmentally benign synthetic methodologies.

Key Research Objectives:

Green Bromination Reagents: Investigation into milder and more sustainable brominating agents to replace harsh reagents like elemental bromine. This includes exploring the use of N-bromosuccinimide (NBS) in greener solvents or enzymatic bromination.

Catalytic Approaches: Development of catalytic methods, such as those using transition metals or organocatalysts, to facilitate the regioselective bromination of the pyrazine (B50134) core, potentially starting from more accessible precursors.

Flow Chemistry: Implementation of continuous flow chemistry for the synthesis of 3-Bromo-N,N,5-trimethylpyrazin-2-amine. This approach can offer improved safety, scalability, and reaction control, minimizing waste and energy consumption.

One-Pot Syntheses: Designing one-pot, multi-component reactions to construct the substituted pyrazine ring and introduce the bromine atom in a single, efficient process, thereby reducing the number of isolation and purification steps. A potential starting point is the reaction of 5-methylpyrazin-2-amine (B1296693) with bromine in the presence of pyridine. chemicalbook.com

Table 1: Comparison of Potential Synthetic Routes

| Route | Reagents & Conditions | Advantages | Challenges |

|---|---|---|---|

| Conventional | 5-methylpyrazin-2-amine, Br2, Pyridine, DCM chemicalbook.com | Established method, good yield | Use of hazardous bromine, solvent waste |

| Green Alternative | N-Bromosuccinimide (NBS), Ionic Liquid | Reduced hazard, potential for catalyst recycling | Higher reagent cost, optimization required |

| Catalytic | Precursor + Bromide source, Transition metal catalyst | High selectivity, lower temperatures | Catalyst cost and removal, ligand design |

| Flow Chemistry | Optimized batch conditions adapted to a flow reactor | Enhanced safety, scalability, reproducibility | Initial setup cost, requires specialized equipment |

Advanced Mechanistic Studies using Cutting-Edge Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new transformations. Future work should employ advanced analytical and spectroscopic techniques to elucidate the intricate details of reactions involving this compound.

Areas for Investigation:

In-situ Spectroscopy: Utilizing techniques like in-situ FT-IR, Raman, and NMR spectroscopy to monitor reaction progress in real-time. This can help identify transient intermediates and determine reaction kinetics, providing insights into the bromination and subsequent functionalization steps.

Isotopic Labeling Studies: Employing isotopically labeled starting materials (e.g., with ¹³C or ¹⁵N) to trace the pathways of atoms throughout a reaction, confirming proposed mechanisms for rearrangements or cyclization reactions.

Computational Modeling: Using Density Functional Theory (DFT) to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. researchgate.net This can complement experimental findings and guide the design of more efficient reactions.

Computational Design of Pyrazine Derivatives with Tailored Properties

Computational chemistry offers a powerful tool for the rational design of novel pyrazine derivatives with specific, desired properties, accelerating the discovery process. semanticscholar.orgtandfonline.com

Future Research Focus:

Structure-Property Relationships: Employing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to correlate the structural features of this compound derivatives with their biological activity or material properties.

Virtual Screening: Performing high-throughput virtual screening of computationally designed libraries of derivatives against biological targets, such as protein kinases or enzymes, to identify promising candidates for further synthesis and evaluation. nih.govmdpi.com

Pharmacophore Modeling: Developing pharmacophore models based on known active compounds to guide the design of new derivatives with improved potency and selectivity. This has been successfully applied to other pyrazine-based inhibitors. mdpi.com

Predictive Modeling of Physicochemical Properties: Using computational methods to predict key properties like solubility, lipophilicity, and metabolic stability for newly designed derivatives, helping to prioritize compounds with favorable drug-like characteristics.

Table 2: Computationally Derived Properties for a Hypothetical Pyrazine Derivative

| Property | Predicted Value | Method | Significance |

|---|---|---|---|

| Binding Affinity (kcal/mol) | -9.5 | Molecular Docking | Predicts potency against a biological target |

| LogP | 2.8 | XLogP3 | Indicates lipophilicity and membrane permeability |

| Aqueous Solubility (logS) | -3.5 | ALOGPS | Predicts solubility in biological fluids |

| HOMO-LUMO Gap (eV) | 4.5 | DFT (B3LYP/6-31G*) | Relates to chemical reactivity and stability tandfonline.com |

Exploration of Chemo- and Regioselective Transformations for Enhanced Synthetic Efficiency

The bromine atom on the pyrazine ring is a key functional handle for introducing further chemical diversity. Research into selective transformations is essential for efficiently creating complex molecules.

Key Avenues for Exploration:

Cross-Coupling Reactions: Investigating a wide range of palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) at the C3-bromo position to form new carbon-carbon and carbon-heteroatom bonds.

Directed Metalation: Exploring the use of the amino group to direct ortho-lithiation or other metalation reactions to functionalize the pyrazine ring at specific positions, followed by quenching with various electrophiles.

Selective Halogen Dance Reactions: Investigating the potential for base-induced halogen migration to access other brominated pyrazine isomers, which may not be accessible through direct synthesis.

Protecting Group Strategies: Developing and optimizing protecting group strategies for the amino functionality to allow for a broader range of chemical transformations on the pyrazine core without interference from the amine. A mild and efficient method for bromination of electron-rich aromatic molecules has been developed by electrophilic substitution of Br+, generated in situ from LiBr using ceric ammonium (B1175870) nitrate (B79036) as the oxidant. researchgate.netresearchgate.net This approach could be explored for the regioselective bromination of pyrazine precursors. mdpi.com

Expanding the Scope of Synthetic Applications for Brominated Aminopyrazines

Building on the development of new synthetic methods and transformations, future research should aim to demonstrate the utility of this compound and its derivatives in various applications.

Potential Application Areas:

Medicinal Chemistry: Using the compound as a scaffold to synthesize libraries of novel compounds for screening against a variety of therapeutic targets. Pyrazine derivatives have shown promise as kinase inhibitors, and antitubercular agents. nih.govfrontiersin.orgnih.gov

Agrochemicals: Designing and synthesizing new pyrazine-based compounds for evaluation as potential herbicides, fungicides, or insecticides.

Organic Electronics: Exploring the synthesis of conjugated materials derived from this compound for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Functional Dyes and Pigments: Investigating the synthesis of novel chromophores based on the pyrazine core for use as fluorescent probes, sensors, or advanced pigments.

By pursuing these future research directions, the scientific community can significantly advance the chemistry of this compound, paving the way for the discovery of new molecules with valuable applications across multiple scientific disciplines.

Q & A

Q. What are the most reliable synthetic routes for 3-bromo-N,N,5-trimethylpyrazin-2-amine, and how can purity be optimized?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using brominated pyrazine precursors and methylamine derivatives. For example, substituting bromine at the 3-position of pyrazine with N,N-dimethylamine under mild conditions (room temperature, aqueous/organic biphasic systems) yields moderate to high purity . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Purity optimization requires strict control of reaction stoichiometry, inert atmospheres to prevent oxidation, and post-synthesis analytical validation via HPLC or LC-MS .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm substitution patterns (e.g., methyl groups at N and C5 positions, bromine at C3). For example, methyl protons on nitrogen appear as singlets near δ 3.0 ppm, while pyrazine ring protons show downfield shifts due to bromine’s electron-withdrawing effects .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z ~230) and isotopic patterns consistent with bromine (1:1 ratio for 79Br/81Br) .

- FT-IR : To identify N-H stretches (if present in intermediates) and C-Br vibrations (~550–650 cm⁻¹) .

Q. How can researchers mitigate common synthetic challenges, such as undesired byproducts?

Byproducts often arise from over-alkylation or bromine displacement. Strategies include:

- Using excess methylamine to favor monoalkylation at nitrogen.

- Employing low-temperature conditions (0–5°C) during bromination to minimize di-substitution.

- Adding catalytic iodide salts (e.g., KI) to enhance bromine reactivity in cross-coupling steps .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s structural elucidation?

Single-crystal X-ray diffraction (SCXRD) provides definitive proof of regiochemistry and stereoelectronic effects. For pyrazine derivatives, intermolecular interactions (e.g., N–H···N hydrogen bonds) stabilize crystal packing, as seen in related compounds like 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine . SHELX software (e.g., SHELXL) refines positional and thermal parameters, resolving discrepancies between spectroscopic predictions and observed bond lengths/angles. For example, bromine’s steric bulk may distort pyrazine ring planarity, detectable via SCXRD .

Q. What mechanistic insights guide the compound’s reactivity in cross-coupling reactions?

The bromine atom at C3 acts as a leaving group in palladium-catalyzed reactions. Density Functional Theory (DFT) studies suggest that electron-withdrawing methyl groups at N and C5 positions lower the energy barrier for oxidative addition of Pd(0) to the C–Br bond. This facilitates Suzuki-Miyaura couplings with arylboronic acids, yielding biarylpyrazines. Kinetic studies (e.g., monitoring via 19F NMR with fluorinated analogs) can validate proposed mechanisms .

Q. How do structural modifications impact biological activity or coordination chemistry?

Replacing bromine with other halogens or functional groups alters electronic properties and binding affinity. For instance:

- Bromine → Chlorine : Reduces steric hindrance but increases electrophilicity, potentially enhancing reactivity in nucleophilic aromatic substitution.

- N-Methyl → N-Propyl : Increases lipophilicity, improving membrane permeability in biological assays .

Comparative studies using isothermal titration calorimetry (ITC) or X-ray crystallography can map structure-activity relationships (SAR) .

Q. What analytical strategies address discrepancies in stability or impurity profiles?

- For hydrolytic instability : Accelerated degradation studies (e.g., 40°C/75% RH) with LC-MS monitoring identify degradation products (e.g., de-brominated analogs).

- For nitrosamine impurities : LC-MS/MS with MRM transitions specific to nitrosamine masses (e.g., m/z 74→44 for NDMA) ensures compliance with EMA guidelines .

- Counterion effects : Ion chromatography (IC) detects residual salts from synthesis, which may affect solubility or crystallization .

Methodological Recommendations

- Synthetic Reproducibility : Document reaction parameters (e.g., Pd catalyst loading, solvent polarity) meticulously, as minor variations significantly impact yield .

- Data Validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to distinguish overlapping signals in crowded spectra .

- Crystallography Workflow : Use Olex2 or Mercury for structure visualization and PLATON for symmetry checks, especially if twinning is suspected .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.